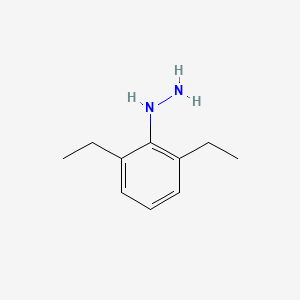

(2,6-Diethylphenyl)hydrazine

描述

Significance of Hydrazine (B178648) Derivatives in Modern Organic Synthesis

Hydrazine derivatives, including arylhydrazines, are fundamental building blocks in organic chemistry. researchgate.net Their utility stems from the reactive N-N bond and the nucleophilic nature of the nitrogen atoms. wikipedia.org They are instrumental in the construction of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes. researchgate.netrsc.org

Key applications of hydrazine derivatives include:

Fischer Indole (B1671886) Synthesis: A classic and widely used method for synthesizing indoles, which are core structures in many natural products and pharmaceutical agents. wikipedia.orgbyjus.com

Synthesis of Pyrazoles and other Heterocycles: Arylhydrazines react with 1,3-dicarbonyl compounds and other suitable substrates to form pyrazoles, pyrazolines, and other heterocyclic systems. nih.govmdpi.com

Cross-Coupling Reactions: In recent years, arylhydrazines have been employed as coupling partners in various transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. nih.gov

Wolff-Kishner Reduction: This reaction utilizes hydrazine to deoxygenate aldehydes and ketones to the corresponding alkanes. openstax.org

The diverse reactivity of hydrazine derivatives makes them indispensable tools for synthetic organic chemists.

Contextualizing (2,6-Diethylphenyl)hydrazine within Hindered Aromatic Hydrazine Chemistry

This compound belongs to a subclass of arylhydrazines known as sterically hindered aromatic hydrazines. The presence of bulky substituents, in this case, two ethyl groups, at the positions ortho to the hydrazine group significantly influences the compound's chemical behavior. vulcanchem.com

This steric hindrance can:

Modify Reactivity and Selectivity: The bulky groups can direct reactions to occur in a specific manner or prevent certain reactions from taking place, leading to higher selectivity in synthetic transformations. vulcanchem.com

Enhance Stability: The steric bulk can protect the hydrazine functional group from unwanted side reactions, such as oxidation, thereby increasing the compound's stability compared to less hindered analogues. vulcanchem.com

Influence Conformational Preferences: The ethyl groups restrict the rotation around the C-N bond, leading to a more defined three-dimensional structure which can be exploited in stereoselective synthesis.

The unique properties arising from this steric hindrance make this compound a specialized reagent for applications where controlled reactivity is crucial.

Overview of Research Directions Involving this compound

Research involving this compound primarily focuses on its application in the synthesis of complex organic molecules, particularly heterocyclic compounds. Key areas of investigation include:

Fischer Indole Synthesis: Its use in the synthesis of sterically congested or specifically substituted indoles is a major area of interest. The hindered nature of the hydrazine can lead to unique substitution patterns in the resulting indole ring.

Catalysis: While less common, the development of catalytic systems that can effectively utilize hindered hydrazines like this compound in cross-coupling and other transformations is an ongoing area of research.

Synthesis of Novel Heterocycles: Beyond indoles, chemists are exploring the use of this compound in the synthesis of other nitrogen-containing heterocycles, aiming to create novel molecular scaffolds with potential biological activity.

The following sections will delve deeper into the specific chemical properties and synthetic applications of this important chemical compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,6-diethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQVIJPMZIQDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396652 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84828-07-9 | |

| Record name | (2,6-diethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diethylphenyl Hydrazine and Its Derivatives

Established Synthetic Routes to (2,6-Diethylphenyl)hydrazine

The most conventional and widely practiced methods for preparing this compound rely on the chemical transformation of the corresponding aniline (B41778), 2,6-diethylaniline (B152787).

The primary route to this compound begins with 2,6-diethylaniline. This process is analogous to the classical synthesis of phenylhydrazine (B124118) from aniline and involves two key steps: diazotization and reduction. orgsyn.orgchemicalbook.com

First, the starting aniline, 2,6-diethylaniline, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, yielding (2,6-diethylphenyl)diazonium chloride. chemicalbook.comresearchgate.net

Table 1: General Steps for Synthesis from Substituted Aniline

| Step | Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Diazotization | 2,6-Diethylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | (2,6-Diethylphenyl)diazonium chloride |

The starting material, 2,6-diethylaniline, can be synthesized through methods such as the alkylation of aniline with ethylene (B1197577) using an aluminum anilide catalyst or the dehydrogenation of 2,6-diethylcyclohexylamine. prepchem.comgoogle.com

Arylhydrazines are often converted into their hydrochloride salts to improve their stability, crystallinity, and handling properties. The free base of this compound is typically an oil or low-melting solid, and like other hydrazines, it can be susceptible to aerial oxidation.

The hydrochloride salt is readily prepared by treating a solution of the this compound free base, often dissolved in a suitable organic solvent like benzene (B151609) or an ether, with concentrated hydrochloric acid. orgsyn.org This acid-base reaction leads to the precipitation of this compound hydrochloride as a crystalline solid. The salt can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried. For purification, the crude hydrochloride salt can be recrystallized from water, often with the addition of some hydrochloric acid to suppress hydrolysis and improve the yield of pure white crystals. orgsyn.org The formation of a stable hydrochloride salt is a common practice for related compounds, such as 2,6-dichlorophenylhydrazine. sigmaaldrich.com

Advanced Synthesis of Arylhydrazine Analogues and Intermediates

Modern synthetic chemistry offers sophisticated methods for producing arylhydrazine derivatives, enabling the introduction of diverse functional groups and substitution patterns. These techniques are essential for creating analogues of this compound for various research and development applications.

Reductive alkylation is a powerful method for preparing N-alkylated hydrazine (B178648) derivatives. This can be achieved through various protocols. One efficient, one-pot method involves the direct reductive alkylation of hydrazine derivatives with aldehydes or ketones using α-picoline-borane as the reducing agent. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This approach avoids the need to isolate the intermediate hydrazone and is suitable for producing both N-monoalkyl and N,N-dialkyl hydrazines by adjusting the stoichiometry of the reagents. thieme-connect.comorganic-chemistry.org

Another advanced strategy is a one-pot tandem reaction sequence involving the reduction of an azoarene to a hydrazoarene (N,N'-diarylhydrazine), followed by in-situ reductive alkylation with an aldehyde. rsc.org This method, promoted by hexafluoroisopropanol (HFIP), selectively yields N-alkyl-N,N'-diarylhydrazines while suppressing the cleavage of the N–N bond. rsc.org

Table 2: Comparison of Reductive Alkylation Strategies

| Method | Reagents | Key Features | Application |

|---|---|---|---|

| α-Picoline-Borane Reduction | Hydrazine, Aldehyde/Ketone, α-Picoline-Borane | One-pot synthesis; applicable to various hydrazine derivatives. thieme-connect.comorganic-chemistry.org | Synthesis of N-alkylhydrazines. organic-chemistry.org |

| Tandem Azoarene Reduction-Alkylation | Azoarene, Hantzsch Ester, Aldehyde, HFIP | Catalyst-free; selective for N-alkyl-N,N'-diarylhydrazines. rsc.org | Synthesis of trisubstituted hydrazines. rsc.org |

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for forming C–N bonds. These methods are highly versatile for synthesizing arylhydrazines from aryl halides or related electrophiles.

Palladium-catalyzed coupling (Buchwald-Hartwig amination) is a prominent technique. Research has demonstrated the successful coupling of hydrazine hydrate (B1144303) with a wide range of (hetero)aryl chlorides and bromides using as little as 100 ppm of a palladium catalyst with a simple hydroxide (B78521) base. nih.gov The choice of ligand is critical, with specialized phosphine (B1218219) ligands like Fc-JosiPhos and tBuXPhos enabling efficient C–N bond formation, even with sterically demanding substrates. beilstein-archives.orgresearchgate.net These reactions can be used to synthesize mono-arylhydrazines or to further arylate a hydrazine to produce unsymmetrical N,N'-diarylhydrazines. nih.govbeilstein-archives.org

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides an alternative pathway. Systems using copper(I) iodide (CuI) with ligands like 4-hydroxy-L-proline can effectively couple N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org

Table 3: Overview of Metal-Catalyzed Arylhydrazine Synthesis

| Metal Catalyst | Ligand Examples | Substrates | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | tBuXPhos, Fc-JosiPhos, Biarylmonophosphines | Aryl chlorides, bromides, tosylates + Hydrazine | Low catalyst loadings, broad substrate scope, high functional group tolerance. nih.govbeilstein-archives.orgresearchgate.net |

Electrophilic amination involves the reaction of a carbon nucleophile with an electrophilic nitrogen source. While less common for electron-rich arenes like 2,6-diethylbenzene, this approach is valuable for synthesizing analogues with electron-withdrawing groups. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen allows for the amination of electrophilic aromatic compounds (e.g., nitroaromatics) using agents like 1,1,1-trialkylhydrazinium salts. google.com

More relevant to intermediates for this compound analogues is electrophilic aromatic substitution on the pre-formed, activated 2,6-diethylaniline ring system. The directing effects of the amino group and the steric hindrance from the ethyl groups control the position of substitution. For example, nitration and bromination of N-acetyl-2,6-diethylaniline (the acetamide) can be directed to either the 4-position (para) or the 3-position (meta) by carefully choosing the reaction conditions, such as the acidity of the medium. cdnsciencepub.comresearchgate.net The resulting functionalized anilines (e.g., 4-nitro-2,6-diethylaniline) can then be converted into the corresponding hydrazines via the established diazotization and reduction sequence, providing access to a wide array of substituted this compound analogues.

Synthesis of Hydrazide Precursors

The synthesis of hydrazide precursors is a critical step in the development of various derivatives of this compound. These precursors, which are carboxylic acid hydrazides, serve as versatile intermediates. Their preparation can be achieved through several established synthetic routes, primarily involving the reaction of hydrazine with carboxylic acid derivatives such as esters, the acids themselves, and acyl chlorides. More contemporary methods also utilize activated amides as starting materials.

Hydrazinolysis of Esters

The most common and widely employed method for preparing hydrazides is the hydrazinolysis of esters. researchgate.net This reaction involves the nucleophilic substitution of an ester's alkoxy group with a hydrazine derivative, typically hydrazine hydrate. researchgate.net The process is generally carried out by heating the ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.net

A specific example relevant to the derivatives of this compound is the synthesis of 2,6-diethyl-anilino-acetic acid hydrazide. In this procedure, 2,6-diethyl-anilino-acetic acid ethyl ester is treated with hydrazine hydrate in ethanol. The mixture is left to stand for 24 hours, after which the solvent is removed, and the product is isolated by stirring the residue with water, resulting in a 91% yield of the desired hydrazide. prepchem.com

The reaction conditions, such as temperature and reaction time, can vary. For instance, some preparations involve refluxing the mixture for several hours researchgate.net, while others may proceed at room temperature over a longer period. prepchem.com The molar ratio of hydrazine hydrate to the ester is often kept in excess to ensure complete conversion and to prevent the formation of dimeric by-products. researchgate.net A patent describes a general method for preparing hydrazide compounds by heating esters with hydrazine hydrate for 0.5 to 2 hours, followed by distillation to remove by-products, achieving yields of over 90%. google.com

| Ester Substrate | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diethyl-anilino-acetic acid ethyl ester | Hydrazine hydrate | Ethanol | Stand for 24h at room temp. | 91% | prepchem.com |

| Benzoic acid methyl esters | Hydrazine monohydrate | Not specified | Literature procedure | 67-85% | nih.gov |

| Ethyl valerate | Hydrazine hydrate (1.2 eq) | None | Reflux for 6h at 85-105°C | 92% | google.com |

| Generic Esters | Hydrazine hydrate (excess) | Ethanol | Reflux for 3h, cool overnight | High | researchgate.net |

Conversion from Carboxylic Acids

While the ester route is common, methods for the direct or one-pot conversion of carboxylic acids to hydrazides have also been developed to improve process efficiency. These methods circumvent the need to isolate the ester or acyl chloride intermediate. osti.gov

One approach involves the use of coupling agents. N,N'-dicyclohexylcarbodiimide (DCC) can be employed as a dehydrating agent to facilitate the reaction between a carboxylic acid and hydrazine at room temperature, often using dichloromethane (B109758) as a solvent. rjptonline.org

Another innovative and environmentally friendly method is the synthesis under solvent-free conditions using a grinding technique. Carboxylic acids are ground with hydrazine hydrate in a mortar and pestle at room temperature. The reaction mixture solidifies after a few minutes and, upon crystallization from ethanol, yields the corresponding hydrazide directly. researchgate.net

| Starting Material | Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Aromatic carboxylic acids | Carbodiimide method | Hydrazine, DCC, Dichloromethane, RT | Good | rjptonline.org |

| Various carboxylic acids | Grinding technique | Hydrazine hydrate (80%), Mortar/pestle, RT, 3-5 min | High | researchgate.net |

| Azelaic acid | Continuous flow | 1) H₂SO₄, Methanol, 135°C; 2) Hydrazine hydrate, Methanol | 86% | osti.gov |

| Acetic acid | Thermal dehydration | 1-Methyl-2-phenylhydrazine, Reflux | Good | rjptonline.org |

Reaction of Acyl Halides

The reaction of acyl halides, particularly acyl chlorides, with hydrazine is a rapid and often vigorous method for preparing hydrazides. rjptonline.org To control the reaction's exothermicity and prevent the formation of undesired 1,2-diacylhydrazine by-products, the reaction is typically carried out at low temperatures, and the acyl chloride is added slowly to a solution or slurry of hydrazine. google.comorgsyn.org

For instance, a procedure for preparing pivaloyl hydrazide involves adding trimethylacetyl chloride dropwise to a solution of hydrazine and sodium hydroxide in water, while maintaining the temperature between -5 and 0°C. orgsyn.org Similarly, another method describes preparing a stirred, uniform slurry of hydrazine in an inert solvent at low temperatures (e.g., -68°C to -75°C) before continuously adding the acyl chloride. google.com This careful control minimizes the formation of the bis-hydrazide by-product. google.com Researchers have also reported high yields (95-98%) for hydrazides by reacting acid chlorides with hydrazine monohydrate at -10°C in the presence of a strong base. rsc.org

| Acyl Halide | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Trimethylacetyl chloride | Hydrazine (35% aq.), NaOH | Water | -5 to 0°C | 50-55% | orgsyn.org |

| (p-methyl)-benzoyl chloride | Hydrazine monohydrate, NaOH | Not specified | -10°C | High | rsc.org |

| Generic Acyl Chloride | Hydrazine | Inert solvent | -68 to -75°C | Not specified | google.com |

| Generic Acyl Chlorides | Aqueous hydrazine | Diethyl ether or Benzene | Low temperature, dropwise addition | Not specified | rjptonline.org |

Synthesis from Activated Amides

A more recent and milder approach involves the synthesis of acyl hydrazides from activated amides. thieme-connect.com This method avoids the use of highly reactive acyl chlorides or harsh reaction conditions. N-Benzoylpyrrolidin-2-one, an example of an activated amide, reacts with hydrazine monohydrate in an aqueous environment at 25°C to afford the corresponding benzoyl hydrazide in good yields. thieme-connect.comresearcher.life The reaction can be performed in a mixture of water and an organic solvent like DMSO or THF, or even in water alone, with high efficiency. thieme-connect.com This strategy provides a valuable alternative for synthesizing hydrazides under transition-metal-catalyst-free conditions. thieme-connect.com

| Activated Amide | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate | DMSO/Water | 25°C | 80% | thieme-connect.com |

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate | THF/Water | 25°C | 72% | thieme-connect.com |

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate | Water | 25°C | 88% | thieme-connect.com |

Reactivity and Mechanistic Investigations of 2,6 Diethylphenyl Hydrazine

Condensation Reactions Forming Hydrazones

The initial step in many synthetic applications of (2,6-diethylphenyl)hydrazine involves a condensation reaction with a carbonyl compound to form a hydrazone. This reaction is a cornerstone of its chemistry, providing a gateway to more complex molecular structures.

Reaction with Aldehydes and Ketones: Scope and Selectivity

This compound readily reacts with a wide range of aldehydes and ketones to form the corresponding (2,6-diethylphenyl)hydrazones. youtube.comlibretexts.org This reaction is typically carried out under acidic conditions, which catalyze the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon. wikipedia.org The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable hydrazone. libretexts.org

The scope of this reaction is broad, encompassing both aliphatic and aromatic aldehydes and ketones. However, the steric hindrance imposed by the two ethyl groups at the ortho positions of the phenyl ring can influence the reaction rate and selectivity. For instance, reactions with sterically demanding ketones may proceed at a slower rate compared to those with less hindered aldehydes. This steric influence can be exploited to achieve selective reactions in molecules containing multiple carbonyl groups.

Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Product | Reaction Conditions | Reference |

| Cyclohexanone (B45756) | 1-Cyclohexylidene-2-(2,6-diethylphenyl)hydrazine | Acid catalyst | cdnsciencepub.com |

| Isopropyl methyl ketone | 2-Methyl-1-(2,6-diethylphenyl)hydrazono-butane | Glacial acetic acid | mdpi.com |

| Generic Aldehyde (R-CHO) | 1-Alkylidene-2-(2,6-diethylphenyl)hydrazine | Acid catalyst | youtube.com |

| Generic Ketone (R-CO-R') | 1-Alkylidene-2-(2,6-diethylphenyl)hydrazine | Acid catalyst | youtube.com |

Formation of Chemosensors through Hydrazone Linkages

The hydrazone linkage formed from the condensation of this compound with appropriate carbonyl compounds can serve as a crucial component in the design of chemosensors. researchgate.net Hydrazones are known to be effective coordinating ligands for a variety of metal ions and anions. researchgate.net The incorporation of the this compound moiety can impart specific electronic and steric properties to the resulting chemosensor molecule, influencing its selectivity and sensitivity.

The sensing mechanism often relies on the interaction of the analyte with the hydrazone unit, leading to a detectable change in the molecule's photophysical properties, such as a color change (colorimetric sensor) or the appearance or enhancement of fluorescence (fluorescent sensor). researchgate.netnih.govmdpi.com The design of such sensors involves the strategic selection of a carbonyl compound that, when condensed with this compound, creates a binding pocket suitable for the target analyte. Research in this area explores the synthesis of novel hydrazone-based chemosensors and investigates their binding affinities and sensing mechanisms for various species. asianindexing.comresearchgate.net

Cyclization Reactions for Heterocyclic Synthesis

The hydrazones derived from this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds. The steric bulk of the 2,6-diethylphenyl group plays a significant role in directing the course of these cyclization reactions and can influence the stability and properties of the final products.

Fischer Indole (B1671886) Synthesis: Elucidation of Dienone-Imine Intermediates

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgminia.edu.eg The reaction proceeds through a series of steps, including the formation of a hydrazone, followed by a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement to form a key intermediate, a dienone-imine. cdnsciencepub.comminia.edu.eg Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring system. wikipedia.org

The use of this compound in the Fischer indole synthesis has been instrumental in mechanistic studies aimed at elucidating the nature of the transient intermediates. The steric hindrance provided by the 2,6-diethyl groups can help to stabilize the otherwise reactive dienone-imine intermediate, making it more amenable to experimental observation and characterization. cdnsciencepub.com For example, the reaction of N'-methyl-2,6-diethylphenylhydrazine hydrochloride with cyclohexanone has been studied to understand the formation of the corresponding dienone-imine. cdnsciencepub.com

Table 2: Key Steps in the Fischer Indole Synthesis with this compound

| Step | Description | Intermediate | Reference |

| 1 | Condensation | (2,6-Diethylphenyl)hydrazone | wikipedia.org |

| 2 | Tautomerization | Ene-hydrazine | minia.edu.eg |

| 3 | cdnsciencepub.comcdnsciencepub.com-Sigmatropic Rearrangement | Dienone-imine | cdnsciencepub.com |

| 4 | Cyclization and Aromatization | Indole derivative | wikipedia.org |

Pyrazole Ring Formation from Hydrazone Intermediates

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they exhibit a wide range of biological activities. hilarispublisher.com A common synthetic route to pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov Alternatively, pyrazoles can be synthesized from hydrazones derived from α,β-unsaturated carbonyl compounds.

The hydrazones of this compound can be utilized in the synthesis of N-aryl pyrazoles. The reaction typically involves the cyclization of a hydrazone derived from a suitable precursor, such as a β-ketoester or an α,β-unsaturated ketone. hilarispublisher.comorganic-chemistry.org The bulky 2,6-diethylphenyl substituent on the nitrogen atom can influence the regioselectivity of the cyclization process and the properties of the resulting pyrazole.

Synthesis of Phthalazine (B143731) and Pyridazine Derivatives

Phthalazines and pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. These ring systems are present in numerous biologically active molecules. wikipedia.orgnih.gov

The synthesis of phthalazine derivatives can be achieved through the reaction of hydrazines with o-dicarbonyl compounds or their precursors. bu.edu.egjocpr.com For instance, this compound could potentially react with phthalic anhydride (B1165640) derivatives to form phthalazinone structures. longdom.org

Pyridazine synthesis often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound. wikipedia.orgyoutube.com The reaction of this compound with appropriate 1,4-dicarbonyl substrates would lead to the formation of N-(2,6-diethylphenyl)dihydropyridazines, which can then be oxidized to the corresponding pyridazines. organic-chemistry.org The steric and electronic properties of the 2,6-diethylphenyl group would be expected to influence the course of these reactions and the characteristics of the resulting heterocyclic products. nih.govnih.gov

Triazole Ring Systems from this compound Precursors

The synthesis of triazole ring systems, which are five-membered heterocyclic compounds containing three nitrogen atoms, often utilizes hydrazine derivatives as key starting materials. Depending on the synthetic route, either 1,2,3-triazoles or 1,2,4-triazoles can be formed. While specific studies detailing the use of this compound in these syntheses are not prevalent in the surveyed literature, established methods for arylhydrazines can be examined to understand the potential reactivity of this compound.

Several classical methods are employed for the synthesis of 1,2,4-triazoles from hydrazine precursors. youtube.com The Einhorn-Brunner reaction, for instance, involves the condensation of a substituted hydrazine with diacylamines in the presence of a weak acid. youtube.com Another common approach is the Pellizzari reaction, which synthesizes 1,2,4-triazole (B32235) derivatives from the reaction of an amide with an acyl hydrazide. youtube.com Furthermore, reactions involving the cyclization of thiosemicarbazide (B42300) derivatives, which can be formed from hydrazines, are a well-established route to functionalized 1,2,4-triazoles. rsc.org

For the synthesis of 1,2,3-triazoles, a prevalent modern method is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, a cornerstone of "click chemistry." caltech.edu However, alternative routes starting from hydrazines exist, such as the Boulton-Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. allaboutchemistry.net

The reactivity of this compound in these synthetic pathways would be significantly influenced by the steric hindrance imposed by the two ethyl groups at the ortho positions of the phenyl ring. This steric bulk could potentially lower reaction rates by impeding the approach of the hydrazine nitrogen atoms to the other reactants. In reactions like the Einhorn-Brunner, this may necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve successful condensation and cyclization. Conversely, the steric hindrance might offer an advantage in terms of regioselectivity in certain reactions.

Table 1: General Synthetic Routes to Triazoles from Hydrazine Precursors

| Triazole Type | Synthetic Method | General Reactants | Potential Influence of this compound |

| 1,2,4-Triazole | Einhorn-Brunner Reaction | Substituted hydrazine, Diacylamines | Steric hindrance may slow the condensation step. |

| 1,2,4-Triazole | From Thiosemicarbazides | Hydrazine derivative, Isothiocyanate, followed by cyclization | Formation of the initial thiosemicarbazide may be sterically hindered. |

| 1,2,3-Triazole | Boulton-Katritzky Rearrangement | Hydrazone of a suitable heterocycle | Formation of the initial hydrazone could be slow due to steric bulk. |

Reduction of Hydrazone Derivatives: Wolff-Kishner Reaction Mechanisms

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to convert a carbonyl group (aldehyde or ketone) into a methylene (B1212753) group (CH₂). organic-chemistry.org The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at high temperatures. researchgate.netacs.org Using a (2,6-diethylphenyl)hydrazone derivative in this reaction would involve the same mechanistic principles, although the reaction kinetics might be affected by the compound's structure.

Hydrazone Formation: The process begins with the condensation of this compound with an aldehyde or ketone to form the corresponding (2,6-diethylphenyl)hydrazone. This is a reversible reaction, typically catalyzed by a small amount of acid. However, significant steric hindrance around the carbonyl group or the hydrazine can impede this step. acs.org The bulky 2,6-diethylphenyl group would likely slow the rate of hydrazone formation compared to less hindered arylhydrazines.

Tautomerization: The resulting anion undergoes tautomerization, where the negative charge is transferred to the carbon atom, forming a C=N double bond and protonating the terminal nitrogen (from the solvent).

Second Deprotonation: The second N-H proton is then removed by the base.

Elimination of Nitrogen Gas: This step involves the irreversible collapse of the intermediate, leading to the formation of a highly stable dinitrogen (N₂) molecule and a carbanion. The formation of nitrogen gas is the thermodynamic driving force for the reaction. researchgate.net

Protonation: The final step is the rapid and irreversible protonation of the carbanion by the protic solvent to yield the final alkane product.

The steric bulk of the 2,6-diethylphenyl group could influence the deprotonation steps by altering the acidity of the N-H protons and the stability of the anionic intermediates, but the most significant impact is expected on the initial formation of the hydrazone.

Table 2: Mechanistic Steps of the Wolff-Kishner Reduction for a (2,6-Diethylphenyl)hydrazone

| Step | Description | Intermediate | Key Considerations |

| 1 | Formation of Hydrazone | (2,6-Diethylphenyl)hydrazone | Rate may be reduced by steric hindrance from the diethylphenyl group. |

| 2 | Deprotonation of terminal N-H | Hydrazone anion | Rate-determining step; requires strong base and high temperature. |

| 3 | Tautomerization | Diimide anion resonance form | Proton transfer from solvent. |

| 4 | Deprotonation of second N-H | Dianion | Leads to the elimination step. |

| 5 | Elimination of N₂ | Carbanion + N₂ gas | Irreversible and thermodynamically favorable. |

| 6 | Protonation of Carbanion | Alkane product | Rapid final step. |

Rearrangement Reactions in Substituted N,N'-Diarylhydrazine Systems

Rearrangement reactions of N,N'-diarylhydrazines, most notably the benzidine (B372746) rearrangement, are classic transformations in organic chemistry, typically occurring under acidic conditions. youtube.comresearchgate.net These reactions can lead to a variety of products, including benzidines (4,4'-diaminobiaryls), diphenylines (2,4'-diaminobiaryls), and semidines (2-amino- or 4-aminodiphenylamines), depending on the substitution pattern of the starting hydrazine and the reaction conditions. rsc.orgresearchgate.net

The mechanism of the benzidine rearrangement is complex and has been the subject of extensive study. It is widely accepted to be an intramolecular process that proceeds through a diprotonated intermediate. ic.ac.uk The key step is thought to involve a acs.orgacs.org sigmatropic shift, where the two aryl rings fold back on each other, allowing for the simultaneous cleavage of the N-N bond and formation of a new C-C bond between the para-positions of the rings. ic.ac.uk

For a hypothetical N,N'-bisthis compound, the steric hindrance imposed by the four ortho-ethyl groups would be extreme. This steric crowding would severely inhibit the ability of the two phenyl rings to adopt the necessary folded "sandwich-like" transition state required for the acs.orgacs.org sigmatropic shift. Consequently, the classical benzidine rearrangement to form a 4,4'-diamino product would be highly unlikely.

Instead, other rearrangement pathways, such as those leading to semidines or diphenylines, might be favored, although these too would be affected by steric factors. It is also possible that under forcing acidic conditions, cleavage of the N-N bond to form aniline (B41778) derivatives would become the dominant reaction pathway, as the rearrangement pathways are sterically blocked. Studies on sterically hindered azobenzenes have shown that reduction to the corresponding hydrazine can be difficult, and subsequent rearrangements are not observed under typical conditions, suggesting that significant steric bulk can shut down these reaction channels entirely. organic-chemistry.org

Exploration of N-N Bond Cleavage Mechanisms in Hydrazine Systems

The cleavage of the N-N bond in hydrazine derivatives is a synthetically useful transformation that can be achieved through various mechanisms, primarily reductive or oxidative pathways. The reactivity of this compound in these reactions would be dictated by both the electronic effects of the aryl group and the significant steric shielding of the N-N bond.

Reductive Cleavage: Reductive cleavage of the N-N bond typically yields the corresponding amines. This can be accomplished using several methods:

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia are effective for cleaving the N-N bond in certain activated hydrazine derivatives. researchgate.nethanyang.ac.kr

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, Palladium on carbon). The efficiency of this method can be dependent on the substituents on the hydrazine.

For this compound, the bulky ethyl groups might hinder the approach of the molecule to the surface of a heterogeneous catalyst, potentially requiring more vigorous conditions (higher pressure or temperature) for catalytic hydrogenation to proceed effectively.

Photocatalytic Cleavage: Recent advancements have shown that the N-N bond in aryl hydrazines can be cleaved under very mild conditions using visible light photocatalysis. nih.gov A common system employs a ruthenium-based photocatalyst in the presence of air. nih.gov The proposed mechanism involves the photoexcited catalyst oxidizing the hydrazine to a nitrogen radical cation. Subsequent reaction with oxygen and rearrangement leads to the cleavage of the N-N bond, ultimately forming the corresponding secondary amine. nih.gov This method has been shown to be effective for a range of N,N-disubstituted hydrazines. nih.gov The steric hindrance in this compound could potentially influence the rate of the initial electron transfer to the photocatalyst.

Thermal Cleavage: Under simple thermal conditions, N,N-disubstituted hydrazines have been shown to undergo N-N bond cleavage when reacted with compounds like 2-naphthol, yielding secondary amines in a process that also involves amination of the naphthol. nih.gov

Table 3: Comparison of N-N Bond Cleavage Mechanisms

| Mechanism | Reagents/Conditions | Products | Likely Efficacy for this compound |

| Reductive (Dissolving Metal) | Sodium in liquid ammonia | Amines | Potentially effective, depending on activation. |

| Reductive (Catalytic) | H₂, Metal Catalyst (e.g., Ra-Ni, Pd/C) | Amines | May be slow due to steric hindrance at the catalyst surface. |

| Photocatalytic | Ru(II) catalyst, visible light, air | Secondary Amines | Likely effective; mild conditions may overcome some steric issues. nih.gov |

| Thermal | Heat, co-reactant (e.g., 2-naphthol) | Secondary Amines | Possible, but substrate-specific. nih.gov |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like (2,6-Diethylphenyl)hydrazine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

While specific spectral data for this compound is not widely published, the expected NMR signatures can be accurately predicted based on the analysis of closely related structures, such as other substituted phenylhydrazines and 2,6-diethylaniline (B152787).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydrazine (B178648) protons, and the protons of the two ethyl groups.

Aromatic Protons: The benzene (B151609) ring protons are anticipated to appear as a multiplet or as two distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern suggests a triplet for the para-proton and a doublet for the two meta-protons.

Ethyl Group Protons: The ethyl groups will each give rise to a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), due to spin-spin coupling. The steric hindrance may cause slight variations in their chemical shifts.

Hydrazine Protons: The protons of the hydrazine group (-NHNH₂) are expected to appear as broad singlets, and their chemical shift can be variable depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a feature that can be confirmed by a D₂O exchange experiment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the hydrazine group (C1) and the carbons bearing the ethyl groups (C2 and C6) will have characteristic chemical shifts influenced by the substituents.

Ethyl Group Carbons: Two signals will correspond to the methylene (-CH2-) and methyl (-CH3) carbons of the ethyl groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (meta) | ~7.0-7.2 | ~128 | Doublet |

| Aromatic CH (para) | ~6.8-7.0 | ~126 | Triplet |

| Aromatic C-N | - | ~145 | Singlet |

| Aromatic C-CH₂CH₃ | - | ~132 | Singlet |

| -CH₂CH₃ | ~2.6 | ~24 | Quartet |

| -CH₂CH₃ | ~1.2 | ~14 | Triplet |

| -NH | Broad | - | Singlet |

| -NH₂ | Broad | - | Singlet |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Vibrational Spectroscopy (Infrared) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational Spectroscopy (Infrared): Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint that is unique to the compound. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. Based on data from phenylhydrazine (B124118) and its derivatives, the following key absorptions are expected researchgate.netnist.govchemicalbook.com:

N-H Stretching: The N-H bonds of the hydrazine group will show characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two distinct bands can be observed for the symmetric and asymmetric stretching of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration will be present in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| N-H Bend | ~1600 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Arylhydrazines typically exhibit absorption bands in the ultraviolet region. The electronic spectrum of this compound is expected to show absorptions arising from π → π* transitions of the benzene ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atoms researchgate.netresearchgate.netrsc.org. The presence of the ethyl groups may cause a slight bathochromic (red) shift compared to unsubstituted phenylhydrazine. The absorption maxima are generally observed in the 200-400 nm range.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for phenylhydrazines include the cleavage of the N-N bond and fragmentation of the alkyl substituents researchgate.netmassbank.eu.

Expected Fragmentation Pattern:

Loss of NH₂: A fragment ion at m/z 148, corresponding to the loss of an amino radical.

Loss of N₂H₃: A fragment ion corresponding to the loss of the hydrazinyl radical.

Loss of an ethyl group: A fragment at m/z 135 resulting from the loss of a C₂H₅ radical.

Formation of the diethylphenyl cation: A significant peak at m/z 133.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 164 | [C₁₀H₁₆N₂]⁺ | - |

| 148 | [C₁₀H₁₄N]⁺ | •NH₂ |

| 135 | [C₈H₉N₂]⁺ | •C₂H₅ |

| 133 | [C₁₀H₁₃]⁺ | •N₂H₃ |

| 105 | [C₈H₉]⁺ | •N₂H₃, -C₂H₄ |

X-ray Diffraction Studies for Solid-State Molecular Architecture

It is expected that in the crystalline state, the molecule would adopt a conformation that minimizes steric strain between the ortho-ethyl groups and the hydrazine moiety. The phenyl ring would be essentially planar, with the ethyl groups likely oriented to reduce steric clashes. Intermolecular hydrogen bonding involving the hydrazine protons is a highly probable feature, leading to the formation of supramolecular networks in the crystal lattice. The hydrochloride salt of this compound is often used to improve crystallinity and stability for such studies vulcanchem.com.

Application of Surface-Enhanced Raman Spectroscopy (SERS) in Related Systems

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman signal of molecules adsorbed on or near nanostructured metal surfaces by several orders of magnitude wikipedia.orgnih.govyoutube.com. This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level.

While specific SERS studies on this compound are not widely reported, the technique has been successfully applied to the detection and analysis of hydrazine and other related aromatic compounds nih.govyoutube.com. In these systems, silver or gold nanoparticles are commonly used as the SERS substrate. The analyte adsorbs onto the metal surface, and the excitation of localized surface plasmon resonances leads to a dramatic enhancement of the Raman scattering intensity.

For a molecule like this compound, SERS could potentially provide detailed vibrational information, even from trace amounts of the substance. The orientation of the molecule on the metal surface would influence which vibrational modes are enhanced, offering insights into the interaction between the analyte and the substrate. Given the success of SERS in detecting other hydrazines, it represents a promising avenue for the ultrasensitive analysis of this compound and its derivatives in various matrices.

Computational and Theoretical Chemistry of 2,6 Diethylphenyl Hydrazine and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock Methods

Quantum chemical calculations are fundamental to understanding the behavior of molecules like (2,6-Diethylphenyl)hydrazine. The two most widely employed ab initio and semi-empirical methods are Hartree-Fock (HF) and Density Functional Theory (DFT). HF theory provides a foundational approach by approximating the many-electron wavefunction as a single Slater determinant. austinpublishinggroup.com DFT, on the other hand, has gained immense popularity due to its ability to achieve high accuracy with lower computational cost by including the effects of electron correlation through functionals that approximate the exchange-correlation energy. uni-stuttgart.de The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its balance of accuracy and efficiency in studying organic molecules. bookpi.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comnih.gov Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bookpi.orgresearchgate.net In substituted phenylhydrazines, the HOMO is typically localized on the hydrazine (B178648) moiety, particularly the terminal nitrogen atom with its lone pair of electrons. The LUMO is often distributed over the aromatic phenyl ring. The presence of electron-donating diethyl groups on the phenyl ring would be expected to raise the energy of the HOMO, potentially making the molecule more nucleophilic compared to unsubstituted phenylhydrazine (B124118).

Table 1: Representative Frontier Molecular Orbital Energies for Phenylhydrazine Analogues (Calculated using DFT) Note: These are generalized values for illustrative purposes, as specific energies depend on the exact analogue and computational method.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenylhydrazine | -5.5 | -0.2 | 5.3 |

| 4-Methylphenylhydrazine | -5.3 | -0.1 | 5.2 |

| 4-Nitrophenylhydrazine | -6.1 | -1.5 | 4.6 |

Understanding how electrons are distributed within a molecule is essential for explaining its properties and interactions. Natural Bond Orbital (NBO) analysis is a powerful technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with the familiar Lewis structure concept. periodicodimineralogia.itnih.gov NBO analysis quantifies charge transfer between filled donor orbitals and empty acceptor orbitals, revealing stabilizing hyperconjugative interactions. researchgate.net For this compound, NBO analysis can elucidate the interactions between the nitrogen lone pairs and the anti-bonding orbitals of the phenyl ring, providing insight into the electronic effects of the substituents.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into distinct atomic basins. wikipedia.orguni-rostock.deamercrystalassn.org This allows for the calculation of atomic properties, such as charge, and the characterization of chemical bonds. By analyzing the properties of the electron density at a bond critical point (BCP)—the point of minimum electron density between two bonded atoms—the nature of the interaction can be determined. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to distinguish between covalent bonds and weaker, closed-shell interactions like hydrogen bonds or van der Waals forces. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. wolfram.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution from the perspective of an approaching reactant. nih.gov The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound and its analogues, the MEP map typically shows the most negative potential (red) localized around the nitrogen atoms of the hydrazine group, due to their lone pairs of electrons. researchgate.netresearchgate.net This confirms that these nitrogen atoms are the primary sites for protonation and attack by electrophiles. The aromatic ring and its hydrogen atoms generally exhibit a more positive or neutral potential.

Computational Modeling of Reaction Mechanisms and Energetics

For reactions involving this compound, such as its role in the Fischer indole (B1671886) synthesis or its oxidation, computational modeling can identify the step-by-step pathway. who.int For instance, DFT calculations can model the protonation steps, bond cleavages, and bond formations, providing a detailed picture of the reaction coordinate. acs.orgacs.org Such studies can also investigate the influence of catalysts or different solvent environments on the reaction energetics, guiding experimental efforts to optimize reaction conditions.

Prediction of Spectroscopic Parameters Through Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

Vibrational (IR) Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule's normal modes. dtic.mil The resulting theoretical infrared (IR) spectrum can be compared directly with an experimental spectrum. nih.gov This comparison helps in assigning the observed absorption bands to specific molecular motions (e.g., N-H stretching, C=C ring vibrations), confirming the presence of functional groups and verifying the proposed molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: Predicting NMR chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. bohrium.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. nih.gov These predictions are invaluable for assigning complex spectra, distinguishing between isomers, and confirming stereochemistry. While achieving high accuracy can be challenging, modern computational protocols, sometimes combined with empirical corrections or machine learning, can yield results that are in excellent agreement with experimental values. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

(2,6-Diethylphenyl)hydrazine serves as a crucial starting material for the synthesis of a variety of complex organic molecules, most notably in the Fischer indole (B1671886) synthesis. This classic reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a hydrazone, which then rearranges under acidic conditions to produce an indole ring system. The steric bulk provided by the two ethyl groups on the phenyl ring of this compound can influence the regioselectivity of the cyclization, leading to the formation of specific indole derivatives that might be difficult to access with less hindered hydrazines.

The resulting indoles are core structures in many biologically active compounds, including pharmaceuticals and natural products. The strategic use of this compound allows for the introduction of the 2,6-diethylphenyl moiety into the final molecule, which can significantly impact its biological activity and pharmacokinetic properties.

Precursors for Polymeric Materials

While direct, extensive research on this compound as a primary monomer for polymerization is not widely documented, its derivatives hold potential as precursors for specialized polymeric materials. Hydrazine-based polymers are known for their unique properties, and the incorporation of the bulky 2,6-diethylphenyl group could lead to polymers with enhanced thermal stability, altered solubility, and specific morphological characteristics.

The bifunctional nature of hydrazine (B178648), with its two amine groups, allows it to act as a key building block in the preparation of various heterocyclic compounds through condensation with difunctional electrophiles. wikipedia.org This reactivity can be extended to polymerization reactions, where this compound could be reacted with di-aldehydes, di-ketones, or di-acyl halides to form polyhydrazones or other novel polymer architectures. These polymers could find applications in areas requiring high-performance materials with tailored properties.

Development of Dyes and Colorants

Hydrazine derivatives are historically significant in the synthesis of dyes and colorants, particularly azo dyes. wikipedia.org Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.

This compound can be a precursor to the corresponding aniline (B41778) derivative, which can then be diazotized and coupled to form a variety of azo dyes. The 2,6-diethyl substitution pattern would influence the final color of the dye by altering the electronic properties of the aromatic system and could also enhance the dye's stability and solubility in different media. While specific examples of commercial dyes derived directly from this compound are not prevalent in the literature, the underlying chemistry of hydrazine derivatives in dye synthesis suggests its potential in this field. wikipedia.org

Components in Catalysis and Ligand Design

A significant application of this compound is in the field of catalysis, particularly in the design of ligands for transition metal-catalyzed reactions. The steric bulk of the 2,6-diethylphenyl group is a key feature in the development of so-called "buchwald-type" phosphine (B1218219) ligands, which are highly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

While this compound itself is not the final ligand, it serves as a crucial starting material for the synthesis of the biarylphosphine ligands. The hydrazine group can be transformed into other functional groups, or the entire this compound moiety can be incorporated into a larger ligand framework. The steric hindrance provided by the ethyl groups helps to create a bulky ligand that promotes reductive elimination from the metal center, leading to higher catalytic activity and turnover numbers.

Furthermore, hydrazines and their derivatives can be used to synthesize N-heterocyclic carbene (NHC) ligands. NHCs are a class of ligands that have become increasingly important in catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. The reaction of this compound with appropriate precursors can lead to the formation of NHC ligands with the bulky 2,6-diethylphenyl group, which can then be used to create highly active and selective catalysts for various organic transformations.

Analytical Reagents for Detection and Separation Methodologies

Hydrazine and its derivatives are well-established reagents in analytical chemistry, particularly for the derivatization of aldehydes and ketones. nih.gov This derivatization is often employed to enhance the detectability of these carbonyl compounds in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The reaction of a hydrazine with an aldehyde or ketone forms a stable hydrazone, which can be more easily separated and quantified.

This compound can be used as a derivatizing agent for this purpose. The resulting hydrazones would have a higher molecular weight and potentially different chromatographic behavior compared to those formed with simpler hydrazines. This can be advantageous in complex sample matrices where separation of analytes is challenging. Moreover, the introduction of the aromatic ring from this compound can facilitate detection by UV-Vis or fluorescence detectors.

The table below summarizes the key applications of this compound discussed in this article:

| Application Area | Specific Role of this compound |

| Organic Synthesis | Key intermediate in the Fischer indole synthesis for creating complex, biologically active molecules. |

| Polymeric Materials | Potential precursor for specialized polymers with enhanced thermal stability and tailored properties. |

| Dyes and Colorants | Precursor to aniline derivatives for the synthesis of azo dyes with potentially enhanced stability and specific colors. |

| Catalysis and Ligand Design | Starting material for the synthesis of bulky phosphine and N-heterocyclic carbene (NHC) ligands for transition metal catalysis. |

| Analytical Chemistry | Derivatizing agent for aldehydes and ketones to improve their separation and detection in chromatographic methods. |

Future Research Directions and Emerging Trends

Innovation in Sustainable Synthetic Methodologies for Hindered Arylhydrazines

The industrial production of hydrazine (B178648) and its derivatives has traditionally relied on processes that are energy-intensive and use hazardous chemicals. oncodes.comdigitalpress.blog A significant future direction is the development of green and sustainable synthetic routes for sterically hindered arylhydrazines like (2,6-diethylphenyl)hydrazine. Research is shifting towards methodologies that reduce waste, avoid harsh reagents, and improve energy efficiency.

One promising area is the advancement of heterogeneous catalysis. For instance, the use of recyclable catalysts such as V2O5/TiO2 for the reduction of nitro compounds using hydrazine hydrate (B1144303) as a reductant in benign solvents like ethanol (B145695) points towards a greener approach. organic-chemistry.org Adapting such catalytic systems for the synthesis of highly substituted arylhydrazines from their corresponding nitroarenes or anilines could offer a sustainable alternative to traditional methods. Future work will likely focus on designing robust and selective catalysts that can accommodate the steric bulk of substrates like 2,6-diethylaniline (B152787), maximizing yield while minimizing environmental impact. The goal is to create processes that are not only efficient but also inherently safer and more economical. organic-chemistry.org

Discovery of Novel Reactivity Modes and Selectivity Control

The steric shielding of the hydrazine group in this compound influences its reactivity, often preventing reactions that are common for less hindered hydrazines. vulcanchem.com This challenge, however, opens the door to discovering novel reactivity modes and achieving high levels of selectivity. Future research will focus on harnessing this steric hindrance as a tool for controlling reaction outcomes.

A key trend is the use of advanced catalytic systems to overcome the steric barriers and enable new transformations. For example, palladium-catalyzed coupling reactions of N-arylsulfonylhydrazones derived from sterically hindered ketones have been shown to be highly effective in synthesizing tetra-substituted olefins. organic-chemistry.org This demonstrates that with the right catalyst—in this case, a combination of PdCl2(MeCN)2 and dppp—it is possible to achieve high yields and selectivity even with bulky substrates. organic-chemistry.org

Furthermore, the principles of kinetic versus thermodynamic control are central to achieving selectivity in reversible reactions. nih.govchemrxiv.org Researchers are designing catalytic systems where the desired product, even if it is the thermodynamically less favorable one, is formed faster. nih.gov Applying these concepts to reactions involving this compound could allow for the synthesis of complex molecules that are otherwise inaccessible. By fine-tuning reaction conditions and catalyst design, chemists can steer reactions towards specific, often novel, products. organic-chemistry.orgnih.gov

Advanced Applications in Functional Materials Development

The unique properties of hydrazine derivatives are being explored for the creation of advanced functional materials. While simple hydrazine is used in the semiconductor industry for depositing thin films like gallium nitride (GaN) and titanium nitride (TiN), there is potential for hindered derivatives like this compound to be used in creating specialized materials. rasirc.com Its derivatives, particularly hydrazones, are promising candidates for new technologies.

Hydrazones are known to form stable complexes with various metals, and these complexes can exhibit interesting electronic and optical properties. researchgate.net Research into cadmium(II) complexes with pyridine-based thiazolyl hydrazones has revealed potential applications in electrochromic devices, where a material changes color upon the application of an electrical voltage. researchgate.net The specific substituents on the arylhydrazine portion of the molecule can tune these properties. The bulky 2,6-diethylphenyl group could be used to control the solid-state packing of such materials or to modify their solubility and stability.

Another emerging application is in the development of novel agrochemicals. Arylhydrazine structures are being investigated as core components of new fungicides. nih.gov In one study, arylhydrazine derivatives were synthesized and shown to be effective inhibitors of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in fungi. nih.gov The development of new succinate dehydrogenase inhibitors (SDHIs) is a major focus in agrochemical research to combat fungal resistance. nih.gov The this compound scaffold could be incorporated into new designs for potent and selective fungicides.

Integrated Computational and Experimental Approaches in Hydrazine Chemistry

The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research. This integrated approach is particularly valuable for understanding the complex behavior of substituted hydrazines and for designing new molecules and reactions with desired outcomes.

Theoretical methods, such as Density Functional Theory (DFT), allow researchers to predict molecular structures, vibrational frequencies, and electronic properties of hydrazine derivatives and their metal complexes. nih.gov These calculations provide insights that are difficult to obtain through experiments alone. For example, computational studies have been used to analyze the intermolecular interactions that govern the solid-state structures of hydrazone complexes and to calculate their spectroscopic data, which can then be compared with experimental measurements for validation. researchgate.net

In the context of reaction mechanisms, computational tools are used to map out energy landscapes, identify transition states, and understand the factors that control selectivity. mdpi.com Molecular docking simulations, for instance, are used to predict how molecules like the arylhydrazine-based fungicides will bind to their target enzymes, guiding the design of more potent inhibitors. nih.gov By combining high-precision quantum mechanical calculations with experimental kinetics studies, a deeper understanding of reaction pathways can be achieved. mdpi.com Future research on this compound will undoubtedly leverage these integrated approaches to accelerate the discovery of new reactions and materials.

Table of Compounds

| Chemical Name | Molecular Formula | Synonyms |

| This compound | C₁₀H₁₆N₂ | Hydrazine, (2,6-diethylphenyl)-; 2,6-Diethylphenylhydrazine |

| 2,6-diethylaniline | C₁₀H₁₅N | Benzenamine, 2,6-diethyl- |

| Azodicarbonamide | C₂H₄N₄O₂ | ADC; Azobisformamide |

| Boscalid | C₁₈H₁₂Cl₂N₂O₂ | - |

| Cadmium | Cd | - |

| Gallium Nitride | GaN | - |

| Hydrazine | N₂H₄ | Diamine; Diazane |

| Hydrazine hydrate | N₂H₄·H₂O | - |

| Palladium(II) chloride | PdCl₂ | Dichloropalladium |

| Pyridine | C₅H₅N | Azine; Azabenzene |

| Succinate dehydrogenase | - | SDH; Complex II |

| Thiazole | C₃H₃NS | - |

| Titanium Nitride | TiN | - |

| V2O5/TiO2 | - | Vanadium pentoxide on titanium dioxide |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2,6-Diethylphenyl)hydrazine, and how can purity be optimized?

- Methodology : this compound can be synthesized via condensation reactions using acid anhydrides and aldehydes in 2-propanol under reflux. For example, heating 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxylic acid anhydride with aldehydes (e.g., glutaraldehyde) in acidic conditions yields derivatives with high purity (83–92% yields) . Purification involves recrystallization from ethanol or methanol. Purity is confirmed via melting point analysis and HPLC with UV detection.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H-NMR in DMSO-d₆ reveals distinct peaks for the diethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and hydrazine protons (δ 8.0–9.0 ppm). HRMS provides exact mass confirmation (e.g., [M+H]⁺ for C₁₀H₁₅N₂ requires m/z 163.1235) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : It is used to synthesize hydrazones via reaction with carbonyl compounds (aldehydes/ketones) under mild acidic conditions. For example, refluxing with benzaldehyde in ethanol forms a hydrazone derivative, identified by a yellow precipitate and FT-IR absorption at ~1600 cm⁻¹ (C=N stretch) . These derivatives are intermediates for indole synthesis via Fischer indole protocols .

Advanced Research Questions

Q. How do abiotic stresses (e.g., moisture, temperature) influence the reactivity of this compound in environmental systems?

- Methodology : Design experiments combining controlled stress factors (e.g., ψ = -0.15 MPa moisture stress, 35°C thermal stress) with bioassays. For instance, evaluate allelopathic inhibition in plant models (e.g., lettuce seedlings) by measuring root elongation suppression in hydroponic systems containing this compound. Synergistic effects with herbicides (e.g., alachlor) can be tested using factorial designs .

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and compute frontier orbitals (HOMO-LUMO gaps). For example, the diethyl groups increase electron-donating capacity, lowering the LUMO energy by ~0.5 eV compared to unsubstituted phenylhydrazines. These insights guide reactivity predictions in catalytic or photochemical applications .

Q. How can this compound be employed in LC-MS/MS-based trace analysis of carbonyl compounds?

- Methodology : Derivatize carbonyl-containing analytes (e.g., aldehydes) using this compound in acidic acetonitrile with ultrasonic assistance. Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and MRM transitions (e.g., m/z 163→119 for the hydrazine moiety). Validate with spiked matrices to achieve detection limits <1 ppb .

Q. What are the toxicological thresholds for this compound in mammalian models?

- Methodology : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Administer doses (50–500 mg/kg) orally and monitor mortality, organ weights, and histopathology. Calculate LD₅₀ and benchmark dose (BMD) using PROAST software. Compare results to structurally similar agents (e.g., phenylhydrazine LD₅₀ = 80 mg/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。